3-(1H-Pyrazol-4-yl)propanoic acid
Description
Historical Perspectives and Evolution of Pyrazole (B372694) Chemistry in Academic Research
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org This was shortly followed by the first synthesis of the pyrazole ring by Edward Buchner in 1889. mdpi.comglobalresearchonline.net One of the classical methods for synthesizing pyrazoles was developed by Hans von Pechmann in 1898, which involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org
Early methods, such as the Knorr synthesis, involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives to produce substituted pyrazoles. mdpi.comnih.gov Over the decades, the synthesis of pyrazole derivatives has been a subject of extensive study, leading to a vast array of synthetic methodologies. mdpi.com These heterocyclic compounds have garnered significant interest due to their diverse chemical reactivity and a wide spectrum of biological activities. globalresearchonline.netresearchgate.net
The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, further stimulating research into this class of compounds. wikipedia.org The continuous exploration of pyrazole chemistry is driven by the remarkable properties exhibited by its numerous derivatives, which have found applications as antitumor, anti-inflammatory, antimicrobial, and antifungal agents, among others. mdpi.comglobalresearchonline.net
Significance of Pyrazole-Propanoic Acid Hybrid Scaffolds in Modern Chemical Research
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is attributed to its synthetic accessibility, drug-like properties, and its ability to act as a versatile bioisosteric replacement for other functional groups. nih.gov The N-unsubstituted pyrazole ring, for instance, can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular interactions with biological targets. nih.gov Furthermore, pyrazole-containing rings exhibit greater stability against metabolic oxidation compared to related heterocyclic structures like imidazole (B134444) or thiazole. nih.gov
The incorporation of a propanoic acid moiety at the 4-position of the pyrazole ring introduces a flexible carboxylic acid functional group. This addition can significantly influence the molecule's physicochemical properties, such as solubility and polarity, and provides an additional site for interaction with biological receptors. The carboxyl group can participate in hydrogen bonding or ionic interactions, which can be critical for binding to the active sites of enzymes or receptors.
The hybrid scaffold of pyrazole-propanoic acid is being explored for its potential in developing targeted therapies. For example, research into derivatives of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid has highlighted their potential as anti-inflammatory agents. neuroquantology.comresearchgate.netlookchem.com The synthesis of such compounds often involves the reduction of an acrylic acid precursor, demonstrating the chemical tractability of this scaffold. researchgate.netlookchem.com
Overview of Current Research Trajectories for 3-(1H-Pyrazol-4-yl)propanoic acid and its Derivatives
Current research on this compound and its derivatives is multifaceted, with significant efforts directed towards the synthesis of novel analogues and the evaluation of their biological activities.
One major area of investigation is the development of anti-inflammatory agents. A study detailed the synthesis of five derivatives of 3-(1,3-substituted diphenyl-1H-pyrazole-4-yl)propanoic acids and reported their anti-inflammatory activity. neuroquantology.com Another research effort compared different methods for the reduction of pyrazole-1H-4-yl-acrylic acids to yield 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acids, highlighting an economical and effective diimide reduction method. researchgate.netlookchem.com
In the realm of structural chemistry, the regiospecific synthesis of compounds like 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid has been a subject of study. The unambiguous determination of the structure of such regioisomers often requires advanced techniques like single-crystal X-ray analysis, which also provides insights into intermolecular interactions such as hydrogen bonding. nih.gov
Furthermore, the broader pyrazole scaffold is a key component in the design of inhibitors for various enzymes, including protein kinases. nih.gov Derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been synthesized and evaluated as potent multi-targeted inhibitors of JAK2/3 and Aurora A/B kinases, which are implicated in cancer. nih.gov Research has also been conducted on the antifungal activities of 3-(difluoromethyl)-pyrazole-4-carboxylic acid derivatives and the antibacterial properties of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. researchgate.netmdpi.com These studies underscore the vast therapeutic potential of pyrazole-based compounds and provide a strong rationale for the continued investigation of this compound and its derivatives.
Interactive Data Tables
Table 1: Selected Synthesized Derivatives of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid This table outlines some of the derivatives of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid that have been synthesized and studied for their anti-inflammatory properties.
| Compound ID | Substituents | Reported Activity | Reference |
| 4a | Unspecified | Significant anti-inflammatory activity | neuroquantology.com |
| 4b | Unspecified | Moderate anti-inflammatory activity | neuroquantology.com |
| 4d | Unspecified | Significant anti-inflammatory activity | neuroquantology.com |
| 4e | Unspecified | Moderate anti-inflammatory activity | neuroquantology.com |
Table 2: Research on Pyrazole-Containing Kinase Inhibitors This table provides an example of a pyrazole derivative investigated for its kinase inhibitory activity.
| Compound ID | Target Kinases | IC50 Values | Reference |
| 10e | JAK2, JAK3, Aurora A, Aurora B | 0.166 µM, 0.057 µM, 0.939 µM, 0.583 µM | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFXFEFEHOILIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625525 | |
| Record name | 3-(1H-Pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174309-53-5 | |
| Record name | 3-(1H-Pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Pyrazol-4-yl)propanoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 3 1h Pyrazol 4 Yl Propanoic Acid and Its Analogues
Strategic Approaches to Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is a foundational step in the synthesis of the target compound. Various methods have been developed to achieve this, with cyclocondensation reactions and the Vilsmeier-Haack reaction being particularly prominent.
Cyclocondensation Reactions for Pyrazole Core Formation
Cyclocondensation reactions are a classic and widely employed method for constructing the pyrazole nucleus. nih.gov This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov The versatility of this method allows for the synthesis of a diverse array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine precursors. mdpi.comnih.gov
One common strategy is the condensation of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.com For instance, the reaction of α,β-ethylenic ketones with arylhydrazines can lead to the formation of pyrazolines, which are then oxidized to yield the corresponding pyrazoles. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents. beilstein-journals.org For example, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can produce a high degree of regioselectivity in favor of one isomer when conducted in N,N-dimethylacetamide with an acid catalyst. nih.gov
Multicomponent reactions (MCRs) offer an efficient alternative for pyrazole synthesis by generating the 1,3-dicarbonyl intermediate in situ. beilstein-journals.org This one-pot approach enhances synthetic efficiency and allows for greater structural diversity in the final products. beilstein-journals.org
| Starting Materials | Reaction Type | Key Features |
| 1,3-Dicarbonyl compounds and hydrazines | Knorr pyrazole synthesis | Classic and versatile method. beilstein-journals.org |
| α,β-Unsaturated ketones and hydrazines | Cyclocondensation/Oxidation | Forms pyrazoline intermediate. nih.gov |
| Hydrazones of keto compounds | Cyclization | Can be promoted by reagents like OPC-VH under microwave conditions. bohrium.com |
| Arylhydrazine and in situ generated carbonyl derivatives | Cyclocondensation | One-pot synthesis of substituted pyrazoles. nih.gov |
Vilsmeier-Haack Reaction in Pyrazole-Carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce pyrazole-4-carbaldehydes. bohrium.commdpi.comrsc.org These carbaldehydes are crucial intermediates that can be further elaborated to introduce the desired propanoic acid side chain. chemmethod.com The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. bohrium.comchemmethod.com
This method has been successfully used to synthesize a variety of pyrazole-4-carbaldehydes from different pyrazole precursors. mdpi.comarkat-usa.org For instance, the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions yields the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org The reaction conditions can be optimized, including the use of microwave assistance, to improve reaction times and yields. bohrium.com The Vilsmeier-Haack reaction can also lead to other transformations, such as the substitution of a hydroxyl group with a chlorine atom. arkat-usa.org
The resulting pyrazole-4-carbaldehydes serve as versatile building blocks for further synthetic modifications. chemmethod.com
| Precursor | Reagent | Product | Significance |
| Substituted hydrazones | POCl₃/DMF | 3-Aryl substituted pyrazole-4-carbaldehydes | Efficient cyclization and formylation. chemmethod.com |
| 1,3-Disubstituted 5-chloro-1H-pyrazoles | Vilsmeier-Haack reagent | 5-Chloro-1H-pyrazole-4-carbaldehydes | Introduction of a formyl group at the 4-position. arkat-usa.org |
| Hydrazones of keto compounds | OPC-VH (Phthaloyl dichloride/DMF) | 4-Formylpyrazoles | Microwave-assisted, high-yielding synthesis. bohrium.com |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | Vilsmeier reagent (POCl₃/DMF) | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Dual functionalization in one step. mdpi.com |
Functionalization and Introduction of the Propanoic Acid Moiety
Once the pyrazole core is established, the next critical phase is the introduction and modification of the propanoic acid side chain at the 4-position. This is typically achieved through a series of functionalization reactions.
Carboxylic Acid Functionalization Strategies
Several strategies exist for introducing a carboxylic acid group onto the pyrazole ring. A common approach involves the conversion of a precursor functional group, such as a formyl or acetyl group, into a carboxylic acid. For instance, pyrazole-3-carboxylic acids can be synthesized and subsequently converted to their more reactive acid chlorides. asianpubs.orgresearchgate.net These acid chlorides can then participate in further reactions to build more complex molecules. researchgate.netnih.gov
Another strategy involves a "one-pot" synthesis where (hetero)arenes react with carboxylic acids in the presence of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoromethanesulfonic acid (TfOH) to form ketones and β-diketones, which then undergo heterocyclization with hydrazine to yield pyrazoles. rsc.org
Reductive Methods for Unsaturated Pyrazole-Acrylic Acids to Propanoic Acids
A key method for synthesizing 3-(1H-pyrazol-4-yl)propanoic acid involves the reduction of a corresponding β-(4-pyrazole)acrylic acid intermediate. researchgate.netnih.gov This unsaturated precursor is typically prepared via a Knoevenagel condensation between a pyrazole-4-carbaldehyde and malonic acid or its derivatives. researchgate.netresearchgate.net
The Knoevenagel condensation initially forms a pyrazolemethylenemalonic acid, which can then be decarboxylated to the acrylic acid. researchgate.net Subsequent catalytic reduction of the carbon-carbon double bond in the acrylic acid side chain yields the desired this compound. researchgate.netnih.gov This two-step process, starting from the readily available pyrazole-4-carbaldehyde, provides a reliable route to the final product. The pyrazole acrylic acid derivatives themselves can also be valuable intermediates for synthesizing other compounds, such as oxadiazole and amide derivatives. nih.gov
Sonogashira Coupling for Alkyne Introduction and Subsequent Transformations
The Sonogashira coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction can be employed to introduce an alkyne substituent onto the pyrazole ring, which can then be further transformed into the propanoic acid side chain.
In the context of pyrazole synthesis, a halogenated pyrazole can be coupled with a suitable terminal alkyne. nih.gov For example, trimethylsilylacetylene (B32187) is a convenient reagent for this purpose, and the trimethylsilyl (B98337) group can be subsequently removed. wikipedia.org The resulting pyrazole-alkyne can then undergo hydration and reduction steps to afford the this compound. The Sonogashira coupling is known for its mild reaction conditions and tolerance of various functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgnih.gov
Malonic Acid Condensation with Pyrazole-Carbaldehydes
A primary and effective route to this compound involves a two-step sequence starting with the condensation of a pyrazole-4-carbaldehyde with malonic acid. This Knoevenagel-type condensation is followed by the reduction of the resulting α,β-unsaturated acid.
The initial condensation between pyrazole-4-carbaldehydes and malonic acid typically occurs in the presence of a base, such as pyridine, often with a catalytic amount of piperidine, to yield 3-(pyrazol-4-yl)propenoic acids (also known as pyrazolyl-acrylic acids). researchgate.netresearchgate.net Microwave activation has been shown to facilitate this reaction, producing the propenoic acid intermediates in high yields. researchgate.net An alternative, environmentally friendly approach utilizes the amino acid glycine (B1666218) as a catalyst in DMSO at room temperature. researchgate.net The general conditions for this condensation are versatile, though the specific choice of base and solvent can influence reaction times and yields. ias.ac.inias.ac.inrsc.org
The subsequent step involves the reduction of the carbon-carbon double bond in the propenoic acid intermediate. A common method for this transformation is catalytic hydrogenation using palladium on charcoal (Pd/C). researchgate.net Another effective and economical method employs diimide (generated in situ from hydrazine hydrate (B1144303) and an oxidizing agent like CuSO₄ or H₂O₂) for the reduction. researchgate.net While the diimide method might result in slightly lower yields compared to Pd/C hydrogenation, it offers a cost-effective and operationally simple alternative. researchgate.net Reduction can also be achieved using hydrazine hydrate in the presence of Raney nickel. researchgate.net
Table 1: Synthesis of 3-(Pyrazol-4-yl)propanoic Acids via Malonic Acid Condensation This table summarizes the two-step synthesis involving Knoevenagel condensation and subsequent reduction.
| Step | Reactants | Reagents/Catalyst | Intermediate/Product | Key Findings & Citations |
|---|---|---|---|---|
| 1. Condensation | Pyrazole-4-carbaldehyde, Malonic acid | Pyridine, Piperidine | 3-(Pyrazol-4-yl)propenoic acid | Good yields are achieved by heating. researchgate.net |
| Pyrazole-4-carbaldehyde, Malonic acid | Pyridine (microwave) | 3-(Pyrazol-4-yl)propenoic acid | High yields are obtained under microwave activation. researchgate.net | |
| 2. Reduction | 3-(Pyrazol-4-yl)propenoic acid | Hydrazine hydrate, Raney Ni | 3-(Pyrazol-4-yl)propanoic acid | Effective reduction to the saturated carboxylic acid. researchgate.net |
| 3-(1,3-Diphenyl-1H-pyrazol-4-yl) acrylic acid | Pd/C, Ammonium (B1175870) formate | 3-(1,3-Diphenyl-1H-pyrazol-4-yl) propanoic acid | Standard catalytic hydrogenation method. researchgate.net | |
| 3-(1,3-Diphenyl-1H-pyrazol-4-yl) acrylic acid | Hydrazine hydrate, CuSO₄ | 3-(1,3-Diphenyl-1H-pyrazol-4-yl) propanoic acid | Economical diimide reduction method. researchgate.net |
Derivatization of the Carboxylic Acid Group: Esterification and Amide Formation
The carboxylic acid moiety of this compound is a versatile functional handle for further derivatization, primarily through esterification and amide formation. These transformations are crucial for modulating the compound's physicochemical properties and for creating libraries of analogues for various applications.
Esterification: The conversion of the propanoic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification). This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). ceon.rsresearchgate.net The reaction rate and yield are influenced by factors such as temperature and the molar ratio of reactants. ceon.rsresearchgate.net For instance, increasing the temperature and the excess of alcohol generally leads to higher conversion rates and yields of the resulting ester. ceon.rs
Amide Formation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. researchgate.net Alternatively, direct amide formation can be achieved using coupling agents that activate the carboxylic acid in situ. Zirconium(IV) chloride (ZrCl₄) has been reported as a catalyst for the direct amidation of unactivated carboxylic acids and amines. rsc.org Research has also been conducted on the synthesis of amides derived from 3-(3-aryl-4-formylpyrazol-1-yl)propanoic acids, highlighting the importance of this class of derivatives. researchgate.net
Table 2: Derivatization of this compound This table outlines common methods for converting the carboxylic acid group into esters and amides.
| Derivatization | Reactants | Reagents/Catalyst | Product | Key Findings & Citations |
|---|---|---|---|---|
| Esterification | 3-(Pyrazol-4-yl)propanoic acid, Alcohol (e.g., Propanol) | H₂SO₄ | Propyl 3-(Pyrazol-4-yl)propanoate | Reaction parameters like temperature and reactant ratios affect yield. ceon.rsresearchgate.net |
| Amide Formation (via Acyl Chloride) | 3-(Pyrazol-4-yl)propanoic acid, Thionyl chloride; then Amine | - | N-substituted 3-(Pyrazol-4-yl)propanamide | A two-step method involving a reactive intermediate. researchgate.net |
| Amide Formation (Direct) | 3-(Pyrazol-4-yl)propanoic acid, Amine | ZrCl₄ | N-substituted 3-(Pyrazol-4-yl)propanamide | Catalytic method for direct coupling. rsc.org |
Regio- and Stereoselective Synthesis of this compound Derivatives
Achieving regio- and stereocontrol is paramount in the synthesis of substituted pyrazole derivatives, as the biological activity and properties of isomers can vary significantly. For this compound analogues, regioselectivity primarily concerns the placement of substituents on the pyrazole ring, which is often determined during the initial ring-forming reaction.
The classical synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. When an unsymmetrical hydrazine (R-NHNH₂) is used, two regioisomeric pyrazole products can be formed. The regiochemical outcome can be controlled by carefully selecting the starting materials and reaction conditions. nih.govnih.gov For example, the reaction of β-aminoenones with hydrazines can be directed to selectively produce specific isomers. nih.gov The synthesis of certain 3,4-diaryl-1H-pyrazoles has been achieved with high regioselectivity through a 1,3-dipolar cycloaddition, with the observed selectivity confirmed by 2D-NMR techniques and supported by DFT calculations. rsc.org In some cases, the regiochemical assignment of the final product is non-trivial and requires definitive structural analysis, such as single-crystal X-ray diffraction, to be confirmed unambiguously. nih.gov
Stereoselectivity becomes relevant when chiral centers are present in the substituents or when geometric isomers (E/Z) can be formed, for instance, in the propenoic acid intermediates. The Michael addition of pyrazoles to conjugated carbonyl alkynes has been developed as a method for the regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles, which can serve as precursors. nih.gov The stereochemical outcome of this reaction can be switched between (E) and (Z) isomers by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst. nih.gov
Catalytic Systems in Pyrazole-Propanoic Acid Synthesis
Modern organic synthesis relies heavily on catalytic systems to enhance reaction efficiency, selectivity, and scope. The synthesis of this compound and its derivatives benefits significantly from various catalytic approaches, including palladium-catalyzed cross-couplings and Lewis acid catalysis.
Palladium-Catalyzed Reactions, including Cross-Couplings
Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the synthesis and functionalization of pyrazole systems.
One key application is in Suzuki-Miyaura cross-coupling reactions. This method is used to introduce aryl or other substituents onto the pyrazole core. For example, 4-bromopyrazoles can undergo palladium-catalyzed benzannulation with alkynes. mdpi.com More directly, pyrazole triflates are effective coupling partners for arylboronic acids in Suzuki reactions, providing a general route to arylated pyrazoles. researchgate.net This strategy has also been applied to the synthesis of complex pyrazole amides, where a Suzuki-Miyaura coupling is used to arylate a bromo-substituted pyrazole-amide scaffold using a Pd(0) catalyst. mdpi.com Similarly, the synthesis of pyrazole-containing androgen receptor antagonists utilizes a Suzuki reaction between a pyrazole-boronic acid pinacol (B44631) ester and an aryl bromide, catalyzed by bis(triphenylphosphine)palladium(II) chloride. google.com
Beyond Suzuki couplings, palladium catalysis is used in other transformations. A palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones offers an alternative pathway to construct polysubstituted pyrazoles. dntb.gov.ua Furthermore, palladium-catalyzed carbonylation reactions of acetylenic acids with aryl iodides in the presence of a hydrazine provide a one-pot route to substituted pyrazoles. mdpi.com
Lewis Acid Catalysis and Metal Triflates
Lewis acids are frequently employed to catalyze the formation of the pyrazole ring itself. They function by activating one of the reaction components, facilitating the key bond-forming cyclization and dehydration steps. A variety of Lewis acids have proven effective in pyrazole synthesis. For instance, tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium(IV) chloride (TiCl₄) can catalyze the reaction between 3-ethoxycyclobutanones and monosubstituted hydrazines to produce pyrazoles with complete regioselectivity at room temperature. nih.govacs.orgacs.org Other reported Lewis acid catalysts for pyrazole synthesis from 1,3-dicarbonyls and hydrazines include lithium perchlorate (B79767) and solid-supported catalysts like Amberlyst-70. mdpi.com
Coordination of a pyrazole to a Lewis acidic metal center increases the acidity of the pyrazole's N-H proton, which can be exploited in subsequent reactions or catalytic cycles. nih.gov Metal triflates, such as copper(II) triflate (Cu(OTf)₂), are also effective catalysts, particularly in the synthesis of 3,5-disubstituted pyrazoles from β-aminoenones. nih.gov
Chan-Lam Coupling for N-Arylation
The Chan-Lam coupling reaction is a powerful copper-catalyzed method for forming C-N bonds, specifically for the N-arylation of heterocycles like pyrazole. wikipedia.orgorganic-chemistry.org This reaction typically involves coupling an N-H containing pyrazole with an arylboronic acid in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and an oxidant, which is often atmospheric oxygen. organic-chemistry.orgasianpubs.org
This methodology provides a direct and operationally simple route to N-aryl pyrazole derivatives, which are important subclasses of pyrazole-containing compounds. The reaction conditions are generally mild, often proceeding at room temperature and open to the air. wikipedia.orgasianpubs.org An efficient protocol for the N-arylation of various pyrazoles has been developed using a Cu(OAc)₂/triethylamine (TEA) catalytic system without the need for specialized ligands. asianpubs.org The Chan-Lam coupling is a valuable tool for expanding the chemical diversity of pyrazole libraries by introducing a wide range of aryl and heteroaryl groups at the nitrogen atom. researchgate.netresearchgate.net
Table 3: Catalytic Systems in the Synthesis of Pyrazole-Propanoic Acid Derivatives This table highlights key catalytic methods used in the synthesis and functionalization of the pyrazole core.
| Catalytic System | Reaction Type | Catalyst/Reagents | Substrates | Purpose | Citations |
|---|---|---|---|---|---|
| Palladium Catalysis | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Iodochromones, Arylboronic acids | Synthesis of diarylpyrazoles (precursors). | nih.gov |
| Suzuki-Miyaura Coupling | PdCl₂(dppf), Base | Pyrazole triflates, Arylboronic acids | Arylation of the pyrazole ring. | researchgate.net | |
| Lewis Acid Catalysis | Pyrazole Ring Formation | SnCl₄, BF₃·OEt₂, or TiCl₄ | 3-Ethoxycyclobutanones, Hydrazines | Regioselective synthesis of pyrazole core. | nih.govacs.orgacs.org |
| Pyrazole Ring Formation | Copper(II) triflate | β-Aminoenones, Hydrazines | Synthesis of 3,5-disubstituted pyrazoles. | nih.gov | |
| Chan-Lam Coupling | N-Arylation | Cu(OAc)₂, TEA, Air (O₂) | Pyrazole, Arylboronic acid | Direct introduction of aryl groups onto pyrazole nitrogen. | asianpubs.orgresearchgate.netresearchgate.net |
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like pyrazole derivatives from simple precursors in a single reaction vessel. mdpi.comnih.gov This approach minimizes waste, saves time, and reduces the need for purification of intermediates. The core of most pyrazole syntheses, including MCRs, is the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative, a method famously known as the Knorr pyrazole synthesis. beilstein-journals.org
Multicomponent strategies often involve the in situ generation of the necessary 1,3-dicarbonyl or α,β-unsaturated carbonyl intermediates. beilstein-journals.org For instance, a three-component reaction can be designed where a β-ketoester, an aldehyde, and a hydrazine react sequentially to form a highly substituted pyrazole. beilstein-journals.org Animesh Pramanik and colleagues developed a p-toluenesulfonic acid (p-TsOH)-catalyzed one-pot, three-component synthesis of multifunctionalized pyrazole derivatives by reacting cyclic β-diketones, arylglyoxals, and arylhydrazones. chemistryviews.org This method demonstrates high atom economy and tolerates a wide range of functional groups. chemistryviews.org
Another powerful approach involves cascade reactions. For example, a cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones has been reported to produce 4-(pyrazol-4-yl) butanoic acid derivatives, close structural analogues of the target compound. rsc.org This method utilizes an inexpensive and green copper(II) catalyst under aerobic conditions. rsc.org
The synthesis of pyrazoles can also be integrated with other powerful reactions, such as the Sonogashira coupling, in a multicomponent sequence to build molecular complexity. beilstein-journals.org While direct one-pot synthesis of this compound is not extensively detailed, the synthesis of its precursor, 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid, is achieved through the Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malonic acid. researchgate.netlookchem.com The subsequent reduction of the acrylic acid to the desired propanoic acid can be performed, which could potentially be integrated into a one-pot sequence. researchgate.net
Below is a table summarizing various multicomponent strategies for the synthesis of pyrazole derivatives.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Features | Reference |
| Three-Component | Cyclic β-diketones, Arylglyoxals, Arylhydrazones | p-TsOH, DMF, 70 °C | Multifunctionalized pyrazoles | Atom-economic, broad substrate scope, high yields | chemistryviews.org |
| Four-Component | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | High yields, use of a biocatalyst | mdpi.com |
| Three-Component | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Pyrazole-4-carboxylates | Mild and efficient catalyst | beilstein-journals.org |
| Cascade Reaction | Hydrazones, Exocyclic dienones | Cu(II), Aerobic conditions | Pyrazolyl butanoic/pentanoic acids | Green catalyst, novel cascade process | rsc.org |
| One-Pot | Phenyl hydrazine, Malononitrile, Aldehydes | Molecular iodine, Water | Highly functionalized pyrazoles | Catalyst-free, simple operation, no by-products | rsc.org |
Green Chemistry Principles and Sustainable Synthesis of Pyrazole-Propanoic Acids
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazole-propanoic acids, to minimize environmental impact. nih.gov This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com
A major focus of green synthesis is the replacement of volatile organic compounds (VOCs) with greener solvents like water or ethanol. nih.gov Water is particularly advantageous due to its low cost, non-flammability, and environmental benignity. Several MCRs for pyrazole synthesis have been successfully performed in aqueous media. mdpi.comrsc.org For instance, an efficient one-pot synthesis of highly functionalized pyrazoles using molecular iodine as a catalyst proceeds smoothly in water, avoiding the need for chromatographic purification. rsc.org
The development of heterogeneous and reusable catalysts is another cornerstone of sustainable synthesis. Polystyrene-supported p-toluenesulfonic acid has been used as a recyclable catalyst for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles in water. researchgate.net Nanoparticle catalysts, such as those based on copper iodide (CuI), zinc sulfide (B99878) (ZnS), or manganese-zirconia (Mn/ZrO₂), have also been employed to facilitate pyrazole synthesis under green conditions. nih.govmdpi.com These catalysts often exhibit high efficiency, can be easily separated from the reaction mixture, and reused for multiple cycles. mdpi.com
Energy efficiency is addressed by employing alternative energy sources like microwave irradiation and ultrasound. nih.gov These techniques can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazole derivatives via a four-component reaction was achieved in just 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov Similarly, ultrasound irradiation has been used in conjunction with Mn/ZrO₂ catalyst to produce pyrano[2,3-c]pyrazoles in 10 minutes with yields up to 98%. nih.govmdpi.com
A study on the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids highlighted the use of diimide reduction as an economical and operationally simple alternative to expensive and hazardous catalytic hydrogenation methods using palladium-charcoal. researchgate.netlookchem.com This shift towards safer and more economical reagents aligns well with green chemistry principles.
The following table summarizes green and sustainable approaches for the synthesis of pyrazole derivatives.
| Green Principle | Methodology | Catalyst/Solvent/Energy | Advantages | Reference |
| Alternative Solvents | Four-component reaction | Water | Environmentally benign, high yields, simple workup | mdpi.comnih.gov |
| Reusable Catalysts | One-pot synthesis of dihydropyrano[2,3-c]pyrazoles | Polystyrene-supported p-toluenesulfonic acid / Water | Catalyst is recyclable, excellent yields, mild conditions | researchgate.net |
| Reusable Catalysts | Multicomponent synthesis of pyrano[2,3-c]-pyrazoles | Mn/ZrO₂ Nanoparticles | High efficiency, reusability for up to six cycles | mdpi.com |
| Energy Efficiency | Four-component condensation | Microwave Irradiation / SnCl₂ | Reduced reaction time (25 min vs 1.4 h), improved yield | nih.gov |
| Energy Efficiency | Multicomponent synthesis of pyrano[2,3-c]-pyrazoles | Ultrasound Irradiation / Mn/ZrO₂ | Drastically reduced reaction time (10 min vs 1 h), excellent yields | nih.govmdpi.com |
| Safer Reagents | Reduction of pyrazolyl acrylic acid | Diimide (from Hydrazine hydrate/H₂O₂) | Economical, avoids expensive/hazardous metal catalysts | researchgate.netlookchem.com |
Mechanistic Investigations of Reactions Involving 3 1h Pyrazol 4 Yl Propanoic Acid and Its Analogues
Reaction Kinetics and Thermodynamic Analysis
The kinetics and thermodynamics of reactions involving pyrazole (B372694) derivatives are influenced by various factors, including the nature of the substituents and the reaction conditions. For instance, in the synthesis of 2-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}-substituted-chromones, the use of microwave heating significantly shortens the reaction time from 3 hours to 2–3 minutes and improves the reaction yield from 55–62% to 69–82% compared to conventional heating methods. nih.gov This indicates a significant lowering of the activation energy barrier under microwave irradiation.
Thermodynamic considerations also play a key role in determining the stability of different tautomeric forms of pyrazole derivatives. For 3,5-disubstituted pyrazoles, density functional theory (DFT) calculations have shown that the electronic contributions of the substituents and steric factors influence which tautomer is more stable. mdpi.com Generally, the tautomer with the bulkier group at the C3 position is found to be more stable. mdpi.com
Elucidation of Reaction Pathways and Identification of Intermediates
The elucidation of reaction pathways often involves the identification of key intermediates. In the copper-catalyzed synthesis of 5-(pyrazol-4-yl) pentanoic and 4-(pyrazol-4-yl) butanoic acid derivatives, a [3 + 2] annulation/ring-opening cascade reaction is proposed. nih.gov The reaction between a hydrazone and an exocyclic dienone first forms a spiro pyrazoline intermediate. nih.gov This is followed by a nucleophilic ring opening by water to yield the final pyrazolyl alkanoic acid derivatives. nih.gov
In another example, the synthesis of chromone-fused pyrazoles through a tandem O-arylation-oxidative coupling reaction is believed to proceed through a C–H activation mechanism. nih.gov The proposed pathway involves the oxidative addition of an o-haloarylaldehyde to a copper catalyst, followed by complexation with a pyrazolone (B3327878) to form intermediate species that ultimately lead to the fused pyrazole product. nih.gov
Influence of Electronic and Steric Factors on Pyrazole and Propanoic Acid Reactivity
The reactivity of the pyrazole ring is significantly influenced by the electronic properties of its substituents. The pyrazole nucleus is a π-excessive aromatic heterocycle, which makes the C4 position susceptible to electrophilic substitution reactions. nih.govmdpi.com Conversely, the electron-withdrawing nature of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them prone to nucleophilic attack. nih.govmdpi.com
Electron-donating groups on the pyrazole ring increase its nucleophilicity, which can promote competitive iodination reactions. researchgate.net Conversely, electron-withdrawing groups increase the basicity of the pyrazole ring by increasing the acidity of the N-H proton. mdpi.com The amphoteric nature of N-unsubstituted pyrazoles allows them to act as both proton donors and acceptors, influencing their reactivity in acidic or basic media. mdpi.comresearchgate.net In a basic medium, deprotonation leads to a pyrazole anion, enhancing the nucleophilicity of the ring. mdpi.com In an acidic medium, protonation occurs at the pyridine-like nitrogen atom. mdpi.com
Steric factors also play a crucial role. For instance, in 3,5-disubstituted pyrazoles, bulkier groups tend to favor occupation of the C3 position for greater stability. mdpi.com During nucleophilic substitution reactions, steric hindrance can direct the regioselectivity of the reaction. mdpi.com
Oxidative Cyclization Reactions in Pyrazole-Chromone Systems
Oxidative cyclization is a key reaction in the synthesis of various fused heterocyclic systems, including pyrazole-chromone derivatives. The oxidative cyclization of 2′-hydroxychalcone-type compounds is a known method to produce 2-(pyrazol-4-yl)chromones. nih.gov This transformation can be achieved using reagents like a combination of dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂). nih.gov
A tandem O-arylation-oxidative coupling reaction has also been utilized to synthesize chromone-fused pyrazoles from 2-pyrazolin-5-ones and o-halo-arylaldehydes. nih.gov This reaction is catalyzed by a copper(I) iodide (CuI)/1,10-phenanthroline system under aerobic conditions. nih.gov The proposed mechanism involves C-H activation as a key step. nih.gov
The following table summarizes the reaction conditions and yields for the synthesis of pyrazole-chromone systems via oxidative cyclization.
| Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| l-(2-hydroxyaryl)-3-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}prop-2-en-l-ones | DMSO/I₂ | Conventional heating (3 h) | 2-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}-substituted-chromones | 55-62 | nih.gov |
| l-(2-hydroxyaryl)-3-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}prop-2-en-l-ones | DMSO/I₂ | Microwave heating (2-3 min) | 2-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}-substituted-chromones | 69-82 | nih.gov |
| 2-Pyrazolin-5-ones and o-halo-arylaldehydes | CuI/1,10-phenanthroline/K₂CO₃ | DMSO, aerobic | Chromone-fused pyrazoles | Not specified | nih.gov |
Nucleophilic Substitution Reactions in Pyrazole Derivatives
Nucleophilic substitution reactions are fundamental to the functionalization of the pyrazole ring. As previously mentioned, the C3 and C5 positions of the pyrazole ring are susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.govmdpi.com
The reactivity of pyrazole derivatives in nucleophilic substitution reactions can be modulated by the substituents present on the ring. For example, the presence of activating groups can facilitate substitution. The regioselectivity of these reactions is often influenced by both electronic and steric factors. mdpi.com
In the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles, the nucleophilicity of the endocyclic and exocyclic nitrogen atoms is a key factor. mdpi.com Electron-donating groups on the pyrazole ring can enhance the reactivity of the ring nitrogen, while steric hindrance may favor attack at the exocyclic amine. mdpi.com The reaction medium also plays a critical role; a basic environment enhances the nucleophilicity of the ring by forming the pyrazole anion, while an acidic medium can protonate the ring nitrogen, favoring reaction at the exocyclic amine. mdpi.com
Structural Elucidation and Advanced Characterization of 3 1h Pyrazol 4 Yl Propanoic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques
Spectroscopic techniques are indispensable for the initial characterization and structural confirmation of newly synthesized pyrazole (B372694) derivatives. These methods offer detailed insights into the electronic and vibrational states of molecules, allowing for the identification of functional groups and the mapping of atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Deuterated Analogues)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including 3-(1H-pyrazol-4-yl)propanoic acid and its derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure, connectivity, and dynamics.
¹H and ¹³C NMR: The ¹H NMR spectrum of a this compound derivative would typically exhibit characteristic signals for the pyrazole ring protons, the propanoic acid chain protons, and any substituents. For instance, the protons on the pyrazole ring often appear as distinct signals, and their coupling patterns can help determine their relative positions. nih.gov The methylene (B1212753) protons of the propanoic acid chain would likely appear as multiplets due to coupling with each other. The carboxylic acid proton is often observed as a broad singlet.
Similarly, the ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. researchgate.net The chemical shifts of the pyrazole ring carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the propanoic acid chain are all diagnostic. mdpi.com The use of deuterated solvents is standard practice in NMR to avoid overwhelming signals from the solvent itself. researchgate.net
2D NMR Techniques: To further unravel complex structures and confirm assignments, various 2D NMR experiments are employed. researchgate.net Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable as it reveals long-range couplings between protons and carbons, helping to piece together the molecular skeleton and confirm the substitution pattern on the pyrazole ring. researchgate.netnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for determining stereochemistry. researchgate.net
Deuterated Analogues: The use of deuterated analogues, where specific protons are replaced with deuterium (B1214612), can be a powerful tool in simplifying complex ¹H NMR spectra and aiding in signal assignment. researchgate.net Deuterium exchange of the N-H proton of the pyrazole ring and the O-H proton of the carboxylic acid can be readily achieved with D₂O, leading to the disappearance of their corresponding signals in the ¹H NMR spectrum. This helps to unambiguously identify these labile protons.
Interactive Data Table: Representative NMR Data for Pyrazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D NMR Correlations |
| This compound | Pyrazole H-3, H-5 (singlets or doublets), Propanoic acid CH₂ (multiplets), COOH (broad singlet) | Pyrazole C-3, C-4, C-5, Carbonyl C=O, Propanoic acid CH₂ | HMBC: Correlation between pyrazole protons and propanoic acid carbons. |
| Derivatives | Aromatic protons (multiplets), Substituent-specific signals | Aromatic carbons, Substituent-specific signals | NOESY: Through-space correlations for stereochemical analysis. |
Note: Specific chemical shifts and coupling constants will vary depending on the solvent and the specific substituents on the pyrazole ring and propanoic acid chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. nih.gov For this compound and its derivatives, the IR spectrum provides clear evidence for the presence of the carboxylic acid and the pyrazole ring.
The most prominent and characteristic absorption for the carboxylic acid is the broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. lumenlearning.comdocbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. Another key absorption is the sharp and intense C=O stretching vibration of the carbonyl group, which is usually observed between 1760 and 1690 cm⁻¹. lumenlearning.com The C-O stretching vibration of the carboxylic acid can also be seen in the 1320-1210 cm⁻¹ region. lumenlearning.com
The pyrazole ring also gives rise to characteristic absorptions. The N-H stretching vibration of the pyrazole ring typically appears in the range of 3500-3100 cm⁻¹. C-H stretching vibrations from the pyrazole ring and any aromatic substituents are generally observed between 3100 and 3000 cm⁻¹. lumenlearning.com The in-ring C=C and C=N stretching vibrations of the pyrazole ring contribute to absorptions in the 1600-1400 cm⁻¹ region. lumenlearning.com
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad |
| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |
| Pyrazole Ring | N-H Stretch | 3500-3100 | Medium |
| Aromatic/Heteroaromatic | C-H Stretch | 3100-3000 | Medium |
| Pyrazole Ring | C=C, C=N Stretch | 1600-1400 | Medium to Weak |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern can be complex but often reveals characteristic losses. For instance, the loss of a water molecule (H₂O) or a carboxyl group (COOH) from the propanoic acid side chain are common fragmentation pathways for carboxylic acids. youtube.com The pyrazole ring itself can also undergo characteristic fragmentation. researchgate.net
HRMS is particularly crucial for confirming the elemental formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass. This high level of accuracy is essential for unambiguous compound identification.
X-ray Crystallography for Unambiguous Structure Determination
While spectroscopic methods provide valuable structural information, X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline molecule. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular architecture.
Single-Crystal X-ray Diffraction for Regio- and Stereoisomer Identification
The synthesis of substituted pyrazoles can sometimes lead to the formation of different regioisomers. Spectroscopic techniques alone may not always be sufficient to definitively distinguish between these isomers. nih.govnih.gov Single-crystal X-ray diffraction analysis provides an unequivocal method to determine the exact connectivity of the atoms and thus identify the correct regioisomer. researchgate.netnih.gov
Furthermore, if the molecule contains chiral centers, X-ray crystallography can determine the absolute stereochemistry of the molecule, which is crucial for understanding its biological activity. nih.gov This is particularly important for derivatives of this compound that may possess stereogenic centers.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into the intermolecular forces that govern the solid-state structure. imedpub.comimedpub.com For this compound and its derivatives, hydrogen bonding is a dominant intermolecular interaction. cambridge.orgnih.gov
The carboxylic acid groups typically form strong hydrogen-bonded dimers, with O-H···O interactions. nih.gov The pyrazole ring, with its N-H donor and sp²-hybridized nitrogen acceptor, can also participate in a variety of hydrogen bonding motifs, such as N-H···N or N-H···O interactions, leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.netnih.gov
In derivatives containing halogen atoms, halogen bonding (a noncovalent interaction involving a halogen atom as an electrophilic species) can also play a significant role in directing the crystal packing. rsc.org The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material and for crystal engineering efforts. rsc.org
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The analysis generates a three-dimensional surface colored according to different properties, such as the normalized contact distance (dnorm), and two-dimensional "fingerprint plots" that summarize the types and relative contributions of intermolecular interactions.
For pyrazole derivatives, Hirshfeld surface analysis reveals the significance of hydrogen bonding and other weak interactions in stabilizing the crystal structure. researchgate.netnih.gov Although specific studies on this compound are not prevalent, analysis of structurally similar pyrazole compounds provides valuable insights into the expected interactions.
The key interactions observed in the crystal structures of pyrazole derivatives include:
Hydrogen Bonds: Strong N-H···N and N-H···O hydrogen bonds are common, often forming dimers or extended chains that define the primary supramolecular architecture. nih.gov The presence of the carboxylic acid group in this compound would lead to strong O-H···N or O-H···O hydrogen bonds.
C-H···π Interactions: Interactions between carbon-hydrogen bonds and the pyrazole ring's π-system are also frequently observed. researchgate.net
van der Waals Forces: A significant portion of the intermolecular contacts are weaker van der Waals forces, particularly H···H interactions. nih.gov
The quantitative contributions of these interactions can be derived from the 2D fingerprint plots. For instance, in a study of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, H···H contacts accounted for 66.9% of the Hirshfeld surface area, while C···H/H···C and N···H/H···N contacts contributed 12.4% and 7.8%, respectively. nih.gov These plots are characterized by spikes, where the sharpness and position indicate the nature and closeness of the atomic contacts.
Table 1: Representative Intermolecular Contacts in Pyrazole Derivatives from Hirshfeld Surface Analysis
| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |
| H···H | 50-70% | Represents the most frequent, though weakest, van der Waals contacts. nih.govnih.gov |
| C···H/H···C | 10-15% | Indicates the presence of C-H···π interactions, which are crucial for crystal packing. nih.gov |
| N···H/H···N | 5-10% | Corresponds to hydrogen bonding involving the pyrazole nitrogen atoms. nih.gov |
| O···H/H···O | Variable | Significant in derivatives with carboxyl or hydroxyl groups, indicating strong hydrogen bonds. nih.gov |
| C···C | ~6% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |
This detailed analysis of intermolecular forces is critical for understanding the solid-state properties of this compound, such as its melting point, solubility, and polymorphism.
Chromatographic and Other Advanced Analytical Methods for Purity and Isomeric Characterization
Ensuring the purity and correct isomeric form of this compound is essential for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary tool for assessing the purity of pyrazole derivatives. ijcpa.in A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the pyrazole chromophore absorbs strongly, such as around 206 nm. ijcpa.in Method validation, including linearity, precision, and accuracy, is crucial for quantitative analysis. ijcpa.in
For more complex samples or for trace impurity analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers higher resolution and sensitivity. bioanalysisjournal.com Liquid chromatography-high-resolution mass spectrometry (LC-HR/ESI-MS) is particularly powerful for confirming the identity of the main compound and for identifying unknown impurities by providing accurate mass measurements. bg.ac.rs
Table 2: Example of a Validated RP-HPLC Method for a Pyrazoline Derivative
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min ijcpa.in |
| Detection | UV at 206 nm ijcpa.in |
| Linearity Range | 50 - 150 µg/mL ijcpa.in |
| Correlation Coefficient (r²) | > 0.999 ijcpa.in |
Advanced Analytical Methods for Isomeric Characterization:
The synthesis of this compound can potentially lead to the formation of regioisomers, such as 3-(1H-Pyrazol-3-yl)propanoic acid. Distinguishing between these isomers is a significant analytical challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. bg.ac.rsnih.gov The chemical shifts and coupling patterns of the protons and carbons on the pyrazole ring are highly sensitive to the substitution pattern. Advanced 2D NMR techniques, such as NOESY, can be used to establish through-space proximities, which can help in assigning the correct isomeric structure. bg.ac.rs For example, a NOESY experiment can show a correlation between the pyrazole NH proton and protons on the substituent, confirming their relative positions. bg.ac.rs
Mass Spectrometry (MS): While standard mass spectrometry can confirm the molecular weight, it may not easily differentiate between isomers. Tandem mass spectrometry (MS/MS) can sometimes provide fragment ions that are characteristic of a specific isomer.
Single-Crystal X-ray Diffraction: For regioisomeric pyrazole derivatives, single-crystal X-ray analysis is often the only technique that can provide an unambiguous structure determination. nih.gov This method maps the precise positions of all atoms in the crystal, definitively establishing the connectivity and isomeric form of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H and C=O stretching bands) and the pyrazole N-H group. bg.ac.rs Aggregation through hydrogen bonding can be suggested by broad bands in the 3100–3250 cm⁻¹ region. bg.ac.rs
Table 3: Summary of Analytical Methods for Characterization
| Technique | Application | Information Provided |
| RP-HPLC | Purity Assessment | Quantitative measurement of the main component and impurities. ijcpa.in |
| LC-MS | Identification & Purity | Confirms molecular weight and provides structural information on impurities. bg.ac.rs |
| ¹H & ¹³C NMR | Structural Elucidation | Determines the chemical environment of protons and carbons, key for isomer differentiation. bg.ac.rsnih.gov |
| 2D NMR (e.g., NOESY) | Isomeric Characterization | Establishes spatial relationships between atoms to confirm regiochemistry. bg.ac.rs |
| Single-Crystal X-ray | Definitive Structure | Unambiguous determination of the molecular structure and isomerism. nih.gov |
| IR Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups like -COOH and N-H. bg.ac.rs |
Theoretical and Computational Investigations of 3 1h Pyrazol 4 Yl Propanoic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of pyrazole (B372694) derivatives. eurasianjournals.com These calculations are fundamental to understanding the intrinsic properties of molecules, predicting their reactivity, and interpreting spectroscopic data. aip.orgtandfonline.com
The stability of a molecule is related to its kinetic stability, which can be inferred from the energy gap between its frontier molecular orbitals. researchgate.netirjweb.com A larger energy gap generally implies higher stability. irjweb.com DFT calculations for compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have shown that such molecules can possess high electronic stability and low reactivity, which is a desirable trait for applications in pharmaceuticals and materials. nih.govresearchgate.net These computational approaches provide a theoretical foundation for experimental findings and help rationalize the observed chemical behavior of pyrazole derivatives. nih.gov
Table 1: DFT Calculation Parameters for Pyrazole Derivatives
| Compound Type | Computational Method | Basis Set | Focus of Study | Reference |
|---|---|---|---|---|
| Pyrazole Derivatives | DFT (B3LYP) | 6-31G, LANL2DZdp | Reaction Pathways | researchgate.net |
| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | DFT (B3LYP) | 6-311+G(2d,p) | Optimized Geometry | tandfonline.com |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | DFT (B3LYP) | 6-31G(d) | Structural & Electronic Properties | nih.gov |
| Pyrazole-Carboxamides | DFT (B3LYP) | 6-31G | Electronic & Charge Transfer Properties | researchgate.netjcsp.org.pk |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. taylorandfrancis.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.comyoutube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comtaylorandfrancis.com
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting tendency. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability. researchgate.netirjweb.com For pyrazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.netjcsp.org.pkderpharmachemica.com This analysis helps in understanding intramolecular charge transfer processes and predicting the electronic behavior of the molecule. researchgate.netnih.gov For instance, in some fluorescent pyrazole probes, the HOMO is localized on one part of the molecule and the LUMO on another, facilitating intramolecular charge transfer (ICT) upon excitation. nih.gov
Table 2: HOMO-LUMO Energy Values for Representative Pyrazole Derivatives
| Molecule/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |
|---|---|---|---|---|---|
| Imidiazole Derivative | - | - | 4.4871 | Large gap indicates high stability. | irjweb.com |
| Pyrazole-Carboxamides | -5.99 to -6.41 | -1.52 to -2.01 | 4.41 to 4.57 | Lowered LUMO energy suggests higher stability against oxidation. | researchgate.netjcsp.org.pk |
| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | - | - | - | Electronic properties studied via HOMO/LUMO. | derpharmachemica.com |
Stereoelectronic properties, which describe how the spatial arrangement of orbitals and electrons affects molecular properties and reactivity, can also be investigated. For example, the conformation of the propanoic acid side chain relative to the pyrazole ring in 3-(1H-Pyrazol-4-yl)propanoic acid is governed by stereoelectronic effects. Computational studies on bispyrazole-based cryptands have demonstrated the importance of weak nonbonding interactions, such as C–H/π interactions, in determining the structure and stability of host-guest complexes. nih.gov These interactions, which depend on the geometry and electronic nature of the interacting fragments, are crucial for molecular recognition. nih.gov
Molecular Dynamics Simulations for Conformational Studies and Molecular Recognition
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.comresearchgate.net By simulating the motions of atoms and molecules, MD can explore the conformational space of this compound and its derivatives, offering insights into their behavior in different environments, such as in aqueous solution. researchgate.net
These simulations are particularly valuable for understanding molecular recognition, the process by which molecules selectively bind to each other. For pyrazole derivatives designed as enzyme inhibitors, MD simulations can reveal the stability of the ligand-protein complex. nih.govnih.gov For example, simulations can show how a pyrazole derivative remains within the active site of a target kinase, maintaining key hydrogen bonds and hydrophobic interactions throughout the simulation, which confirms the stability of the binding mode predicted by docking studies. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during a simulation provides information on the stability of the complex and the flexibility of different parts of the protein, respectively. researchgate.net
In Silico Prediction of Chemical Reactivity and Selectivity
In silico methods are widely used to predict the chemical reactivity and selectivity of organic molecules. researchgate.net DFT-based reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), are calculated to provide a quantitative measure of reactivity. nih.govresearchgate.net Molecular electrostatic potential (MEP) maps are another crucial tool. aip.orgtandfonline.com MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aip.org These maps are useful for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack, thus guiding the synthesis of new derivatives. aip.orgtandfonline.com For pyrazole derivatives, these computational tools can predict the most probable sites for substitution or other chemical modifications. aip.orgresearchgate.net
Molecular Docking for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. amazonaws.com This method is central to structure-based drug design, helping to screen virtual libraries of compounds and identify potential drug candidates. ijpbs.com For derivatives of this compound, docking studies can model their interaction with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. mdpi.comresearchgate.net
The process involves placing the ligand into the binding site of the protein and calculating a docking score, which estimates the binding affinity. ijpbs.comresearchgate.net Successful docking studies show that ligands fit deeply within the binding pocket, forming specific interactions like hydrogen bonds and hydrophobic contacts with key amino acid residues. researchgate.net For example, pyrazole derivatives have been docked into the active sites of targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2), with results indicating their potential as inhibitors. researchgate.net The stability of these docked poses is often further validated using molecular dynamics simulations. nih.govnih.gov
Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives
| Pyrazole Derivative | Protein Target (PDB ID) | Key Interaction Findings | Binding Energy (kcal/mol or kJ/mol) | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | Deep binding in pocket, H-bonds | -10.09 kJ/mol | researchgate.net |
| 2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole | CDK2 (2VTO) | Good inhibition constant and vdW energy | -10.35 kJ/mol | researchgate.net |
| Compound 25 (Pyrazole series) | RET kinase | H-bonds with hinge region residue Ala807 | -7.14 kcal/mol | nih.gov |
| Pyrazolyl–thiazole derivatives | Various antimicrobial targets | Hydrogen bonding and π–π stacking | - | nih.gov |
| Pyrazole-carboxamides | hCA I & hCA II | Showed better interactions than reference inhibitor | - | nih.gov |
Identification of Putative Biological Targets and Binding Modes
Computational methods, particularly molecular docking, are instrumental in identifying the putative biological targets of novel compounds. For pyrazole derivatives, a class of compounds known for their diverse pharmacological activities, in silico studies have explored a wide range of potential protein targets. These studies often involve docking a library of pyrazole derivatives against the crystal structures of various enzymes and receptors to predict their binding affinities and modes.
Derivatives of the pyrazole scaffold have been investigated for their potential to interact with several key protein families implicated in various diseases. For instance, computational screenings have identified potential interactions with protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com Molecular docking studies have explored the binding of pyrazole derivatives to the ATP-binding sites of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov
Furthermore, computational analyses have suggested that pyrazole derivatives may target enzymes involved in cancer progression, such as Collapsin Response Mediator Protein 2 (CRMP2), C-RAF, Cytochrome P450 Family 17 (CYP17), and Histone Deacetylases (HDAC). nih.gov In the context of infectious diseases, pyrazole derivatives have been computationally evaluated as inhibitors of enzymes from pathogens like Mycobacterium tuberculosis (e.g., CYP121A1) and Trypanosoma cruzi (e.g., cruzipain). nih.govnih.gov
The binding modes identified through these computational studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole core or its substituents and the amino acid residues within the active site of the target protein. For example, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the planar ring system can engage in π-π stacking interactions with aromatic residues of the protein.
Table 1: Putative Biological Targets of Pyrazole Derivatives Identified Through Computational Studies
| Target Protein/Enzyme | Therapeutic Area | Computational Method | Reference |
|---|---|---|---|
| Protein Kinases (VEGFR, Aurora A, CDK2) | Cancer | Molecular Docking | nih.gov |
| CRMP2, C-RAF, CYP17, HDAC | Cancer | Molecular Docking | nih.gov |
| RET Kinase | Cancer | Molecular Docking, MD Simulations | nih.gov |
| Carbonic Anhydrase | Various | Molecular Docking | nih.gov |
| Mycobacterium tuberculosis CYP121A1 | Infectious Disease | Molecular Docking | nih.gov |
| Trypanosoma cruzi Cruzipain | Infectious Disease | Molecular Docking | nih.gov |
| Toxoplasma gondii TgCDPK1 | Infectious Disease | Molecular Docking, 3D-QSAR | rsc.org |
| Human Mitochondrial Branched Chain Aminotransferase | Neurological Disorders | Molecular Docking | researchgate.net |
Analysis of Protein-Ligand Interactions and Binding Affinities
Following the initial identification of putative targets, a more detailed analysis of the protein-ligand interactions and the prediction of binding affinities are performed. Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of a protein-ligand complex over time, providing a more realistic representation of the interactions in a biological environment.
MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the movement of atoms over a period of nanoseconds, researchers can observe whether the key interactions are maintained. For instance, MD simulations of pyrazole derivatives complexed with their target proteins have been used to analyze the persistence of hydrogen bonds and hydrophobic contacts throughout the simulation. nih.gov
The analysis of protein-ligand interactions for pyrazole derivatives often highlights the importance of specific substitutions on the pyrazole ring. The nature and position of these substituents can significantly influence the binding affinity and selectivity for a particular target. Computational studies allow for the systematic exploration of these structural modifications to design more potent and selective inhibitors. mdpi.com
Table 2: Computational Methods for Analyzing Protein-Ligand Interactions and Binding Affinities of Pyrazole Derivatives
| Computational Method | Purpose | Key Information Obtained |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein. | Binding pose, key interacting residues, initial binding energy score. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Stability of the protein-ligand complex, conformational changes, persistence of interactions. |
| MM/PBSA | Calculates the binding free energy of a ligand to a protein. | Quantitative prediction of binding affinity, energetic contributions of different interactions. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. researchgate.net In the context of drug discovery, a related approach, Quantitative Structure-Activity Relationship (QSAR), is used to correlate chemical structure with biological activity.
The fundamental principle of QSPR/QSAR is that the properties or biological activity of a molecule are a function of its molecular structure. By quantifying structural features using molecular descriptors, it is possible to build predictive models. These descriptors can be categorized into several types, including:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).
3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area).
Once a set of descriptors is calculated for a series of compounds with known properties, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to develop a mathematical model. The predictive power of the model is then validated using internal and external validation techniques.
For pyrazole derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities, such as their anti-inflammatory effects as COX-2 inhibitors. nih.gov For instance, a 3D-QSAR study on pyrazole derivatives as RET kinase inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent derivatives.
While specific QSPR studies on this compound are not extensively reported, the general principles of QSPR can be applied to predict its physicochemical properties, such as solubility, lipophilicity (logP), and melting point, based on its structural features. Such predictions are valuable in the early stages of drug development for assessing the "drug-likeness" of a compound.
Table 3: Common Molecular Descriptors Used in QSPR/QSAR Studies
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule. |
| Topological (2D) | Connectivity Indices, Wiener Index | Atomic connectivity and branching. |
| Geometrical (3D) | Molecular Volume, Surface Area | Size and shape of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties of the molecule. |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |
Structure Activity Relationship Sar and Structure Biology Relationship Sbr Studies of 3 1h Pyrazol 4 Yl Propanoic Acid Derivatives
Systematic Modification of the Pyrazole (B372694) Ring and its Impact on Biological Activity
The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution patterns significantly influence the biological activity of its derivatives. nih.govnih.gov The ability of the N-unsubstituted pyrazole ring to act as both a hydrogen bond donor and acceptor is a key feature, while N-substitution can modulate its physicochemical properties, such as lipophilicity. nih.gov
Systematic modifications of the pyrazole ring in various derivatives have demonstrated a profound impact on their biological activities. For instance, in the development of inhibitors for the enzyme meprin α, the substitution on the pyrazole core was crucial for potency. nih.gov A 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity, and further substitutions on the phenyl rings led to varying effects. nih.gov For example, introducing a methyl or benzyl (B1604629) group decreased activity, while a cyclopentyl group maintained similar potency. nih.gov
In the context of cannabinoid receptor (CB1) antagonists, modifications on the pyrazole ring of rimonabant-like structures were explored. The addition of lipophilic substituents on the 3-position of the pyrazole core generally resulted in more active compounds. acs.org Furthermore, methylation of the pyrazole in prolylcarboxypeptidase (PrCP) inhibitors led to a significant difference in potency between isomers, highlighting the importance of the pyrazole tautomeric form.
The following table summarizes the effects of pyrazole ring modifications on the biological activity of different classes of compounds:
| Compound Class | Modification | Impact on Biological Activity | Reference |
| Meprin α Inhibitors | Introduction of methyl or benzyl group | Decrease in inhibitory activity | nih.gov |
| Meprin α Inhibitors | Introduction of a cyclopentyl moiety | Similar activity to the parent compound | nih.gov |
| CB1 Antagonists | Addition of lipophilic substituents at the 3-position | Increased activity | acs.org |
| PrCP Inhibitors | Methylation of the pyrazole | Over 40-fold difference in potency between isomers | |
| Aurora A Kinase Inhibitors | Bulky, electron-withdrawing substituents at R1 and R2 | Favorable for inhibitory activity | tandfonline.comtandfonline.com |
| Anti-angiogenic agents | Fused pyrazolo[4,3-c]quinolone motifs | Potent anti-angiogenic and anticancer activity | nih.gov |
These examples underscore the critical role of systematic pyrazole ring modifications in fine-tuning the biological activity of derivatives, guiding the design of more potent and selective compounds.
Exploration of the Propanoic Acid Moiety's Role in Molecular Recognition and Pharmacophore Design
The propanoic acid moiety is a crucial component in the molecular structure of 3-(1H-Pyrazol-4-yl)propanoic acid and its derivatives, playing a significant role in molecular recognition and pharmacophore design. In many instances, the carboxylic acid group acts as a key interaction point with biological targets.
For example, in a series of pyrazole carboxylic acid derivatives designed as endothelin receptor antagonists, the carboxylic acid functionality was a central feature for their inhibitory activity. nih.gov Similarly, in the design of inhibitors for other targets, the propanoic acid side chain is often positioned to interact with specific residues in the active site of a protein.
The development of pyrazole-based inhibitors for various enzymes often involves maintaining the acidic functionality while modifying other parts of the molecule to enhance potency and selectivity. This indicates that the propanoic acid moiety is a critical anchor point within the pharmacophore.
Stereochemical Considerations in Pyrazole-Propanoic Acid Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of pyrazole-propanoic acid derivatives. The specific spatial orientation of substituents on both the pyrazole ring and the propanoic acid chain can determine how well a molecule fits into the binding site of a biological target.
In the optimization of glucosylceramide synthase (GCS) inhibitors, the removal of stereogenic centers by shifting an aromatic group led to simplified analogs that were still potent inhibitors. This suggests that while stereochemistry can be important, it is sometimes possible to design active compounds without chiral centers, which can simplify synthesis and development.
However, in other cases, a specific stereoisomer is essential for activity. For instance, in the development of a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as anticancer agents, the spatial arrangement of the phenyl groups and other substituents would be expected to influence their interaction with the target kinase. tandfonline.comtandfonline.com
The following table illustrates the importance of stereochemistry in the bioactivity of pyrazole derivatives:
| Compound Class | Stereochemical Feature | Impact on Bioactivity | Reference |
| GCS Inhibitors | Removal of stereogenic centers | Maintained potent inhibitory activity | |
| Pyrazole Ureas | Use of volume ligand efficiency (VLE) to guide design | Led to low-dose, CNS penetrant inhibitors | nih.gov |
These findings highlight the necessity of considering stereochemistry in the design and synthesis of new pyrazole-propanoic acid derivatives to achieve optimal biological activity.
Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrazole Research
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. nih.gov These approaches involve replacing the core structure (scaffold) of a known active molecule with a different one while maintaining its biological activity, or replacing a functional group with another that has similar physicochemical properties.
In the realm of pyrazole research, these strategies have been successfully applied. For example, pyrazoles have been investigated as non-classical bioisosteres for amides in the development of prolylcarboxypeptidase (PrCP) inhibitors. nih.gov While the initial replacement of an amide with a pyrazole led to a decrease in potency, further structural modifications restored the activity. This demonstrates that pyrazoles can be suitable bioisosteric replacements for amides. nih.gov
Another example is the bioisosteric replacement of the pyrazole moiety in the CB1 receptor antagonist rimonabant (B1662492) with other five-membered heterocycles like thiazoles, triazoles, and imidazoles. acs.orgacs.org These new series of compounds retained CB1 antagonistic activity, demonstrating that these heterocycles can act as bioisosteres for the pyrazole ring. acs.org A scaffold hopping strategy has also been employed to develop new pyrazoline structures as selective CB2 receptor ligands. nih.gov
The following table provides examples of scaffold hopping and bioisosteric replacement in pyrazole research:
| Original Scaffold/Group | Replacement Scaffold/Group | Target | Outcome | Reference |
| Amide | Pyrazole | Prolylcarboxypeptidase (PrCP) | Maintained potency after further modifications | nih.gov |
| 1,5-Diarylpyrazole | Thiazole, Triazole, Imidazole (B134444) | CB1 Cannabinoid Receptor | Retained antagonistic activity | acs.orgacs.org |
| Pyrazole | Pyrazoline | CB2 Cannabinoid Receptor | Resulted in selective ligands | nih.gov |
These examples showcase the utility of scaffold hopping and bioisosteric replacement in expanding the chemical space of pyrazole-based compounds and discovering new drug candidates.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.gov These models help in understanding the structural requirements for activity and in designing new, more potent compounds.
Several QSAR and 3D-QSAR studies have been conducted on pyrazole derivatives. For instance, 2D and 3D-QSAR models were developed for pyrazole derivatives as acetylcholine (B1216132) esterase inhibitors. The 2D-QSAR model highlighted the importance of molecular volume and the number of multiple bonds, while the 3D-QSAR model provided insights into the electrostatic and steric field contributions.
In another study, 2D-QSAR models were generated for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. nih.gov The models indicated that the activity was influenced by adjacency distance matrix descriptors. nih.gov Similarly, a 2D-QSAR study on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors showed that bulky, electron-withdrawing substituents at specific positions were favorable for activity. tandfonline.comtandfonline.com
A 3D-QSAR model was also generated for 4-aminopyrazolo[3,4-b]pyridines as A1 adenosine (B11128) receptor antagonists to rationalize the structure-affinity relationships. nih.gov Furthermore, Gaussian field-based 3D-QSAR studies have been used to design potent pyrimidine–sulfonamide hybrids as selective BRAFV600E inhibitors. rsc.org
The following table summarizes various QSAR and 3D-QSAR studies on pyrazole derivatives:
| Compound Class | QSAR/3D-QSAR Model | Key Findings | Reference |
| Acetylcholine Esterase Inhibitors | 2D and 3D-QSAR | Molecular volume, multiple bonds, electrostatic, and steric fields are important. | |
| EGFR Kinase Inhibitors | 2D-QSAR | Activity is influenced by adjacency distance matrix descriptors. | nih.gov |
| Aurora A Kinase Inhibitors | 2D-QSAR | Bulky, electron-withdrawing substituents are favored. | tandfonline.comtandfonline.com |
| A1 Adenosine Receptor Antagonists | 3D-QSAR | Rationalized structure-affinity relationships. | nih.gov |
| BRAFV600E Inhibitors | 3D-QSAR | Guided the design of potent inhibitors. | rsc.org |
These modeling studies provide valuable information for the rational design and optimization of pyrazole-based inhibitors for various biological targets.
Ligand Efficiency and Drug Likeness Metrics in Lead Optimization Studies
Ligand efficiency (LE) and drug-likeness are important metrics used in lead optimization to guide the selection of compounds with a higher probability of becoming successful drugs. LE measures the binding energy per heavy atom, while drug-likeness assesses the physicochemical properties of a compound to predict its oral bioavailability and metabolic stability.
In the optimization of pyrazole urea (B33335) GCS inhibitors, a novel metric called volume ligand efficiency (VLE) was used. nih.gov VLE aims to optimize potency relative to unbound exposure and helped in identifying compounds with the potential for a low predicted human dose. nih.gov This approach, combined with other computational models, led to the development of low-dose, orally active CNS penetrant inhibitors. nih.gov
The concept of ligand lipophilicity efficiency (LLE), which balances potency with lipophilicity, is another crucial metric. youtube.com During lead optimization, both potency and lipophilicity tend to increase. LLE helps to ensure that the increase in lipophilicity does not outpace the gain in potency, which could lead to poor pharmacokinetic properties. youtube.com
In the development of pyrazolyl-aminoquinazoline derivatives as Aurora kinase inhibitors, the pyrazole fragment was preferred over other rings because it resulted in potent inhibitors with better drug-like properties, such as lower lipophilicity. nih.gov
The following table highlights the use of ligand efficiency and drug-likeness metrics in the optimization of pyrazole derivatives:
| Compound Class | Metric Used | Purpose | Outcome | Reference |
| Pyrazole Urea GCS Inhibitors | Volume Ligand Efficiency (VLE) | To optimize potency relative to unbound exposure | Identified compounds with potential for low human dose | nih.gov |
| General Lead Optimization | Ligand Lipophilicity Efficiency (LLE) | To balance potency and lipophilicity | Guides selection of compounds with better pharmacokinetic profiles | youtube.com |
| Aurora Kinase Inhibitors | Drug-likeness properties | To select compounds with favorable physicochemical properties | Led to less lipophilic and more drug-like inhibitors | nih.gov |
The application of these metrics is crucial for the successful development of pyrazole-based drug candidates, ensuring that they possess a good balance of potency, selectivity, and pharmacokinetic properties.
Advanced Research Applications of 3 1h Pyrazol 4 Yl Propanoic Acid and Its Derivatives
Medicinal Chemistry Research
The inherent versatility of the pyrazole (B372694) ring, combined with the propanoic acid side chain, makes this class of compounds a focus of medicinal chemistry research. Scientists can systematically alter the structure to optimize interactions with biological macromolecules, leading to the discovery of potent and selective modulators of enzyme and receptor functions.
Enzyme Inhibition and Receptor Modulation Research
Derivatives of 3-(1H-pyrazol-4-yl)propanoic acid have been synthesized and evaluated for their ability to inhibit various enzymes implicated in disease pathways. These studies are crucial for understanding structure-activity relationships and for designing novel therapeutic candidates.
Meprins are metalloproteases involved in various physiological and pathological processes, including inflammation and tissue remodeling. Research has focused on developing inhibitors for these enzymes, with pyrazole derivatives showing significant promise.
A study on 3,4,5-substituted pyrazoles, which can be considered derivatives of the core this compound structure, investigated their inhibitory activity against meprin α and meprin β. nih.gov The introduction of an acidic phenol (B47542) group in the para-position of an aryl substituent led to a significant increase in activity against both meprin α and β. nih.gov One particular compound, a halophenol derivative (14m in the study), demonstrated equipotent inhibition of both meprin isoenzymes and was identified as the most potent small molecule inhibitor of both meprins discovered to date. nih.gov Docking studies suggested that the high potency could be attributed to the interaction of the halophenol moiety within the S1′-subpocket of the enzymes. nih.gov Furthermore, the pyrazole core is thought to engage in π-π interactions with key tyrosine residues in the S1-subsite of both meprin α and meprin β. nih.gov
Table 1: Inhibition of Meprin α and β by Selected Pyrazole Derivatives
Dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LO) are of great interest for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs. A series of 3-[1-(6-substituted-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acids were synthesized and evaluated for their ability to inhibit COX-1, COX-2, and 5-LO. nih.govresearchgate.netthieme-connect.com
Within this series, one compound (designated 4g) showed notable inhibitory activity against both COX-1 and COX-2, with IC50 values of 1.5 µM and 1.6 µM, respectively. nih.govresearchgate.netthieme-connect.com In contrast, other derivatives, such as compounds 4b and 4f, were found to be selective inhibitors of 5-LO-mediated leukotriene B4 (LTB4) formation, with IC50 values of 14 µM and 12 µM, respectively, and showed no significant inhibition of the COX isoforms. nih.govresearchgate.netthieme-connect.com This research highlights the potential to fine-tune the selectivity of these pyrazole derivatives towards either COX or 5-LO enzymes through structural modifications. nih.govresearchgate.netthieme-connect.comresearchgate.net
Table 2: COX-1/2 and 5-LO Inhibition by Pyrazol-3-propanoic Acid Derivatives
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters. Inhibitors of these enzymes are important in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov Research into pyrazoline derivatives, which share a core structure with pyrazoles, has revealed potent and selective MAO inhibitors.
One study synthesized a series of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives and tested their MAO inhibitory activity. nih.gov The results showed that all the synthesized compounds were selective towards MAO-A. nih.gov Phenyl carbamate (B1207046) derivatives were generally more effective than their ethyl carbamate counterparts. nih.gov A specific compound, 3f, was found to be a highly potent MAO-A inhibitor with a Ki value of 4.96 ± 0.21 nM, which is comparable to the standard drug Moclobemide (Ki = 5.01 ± 0.13 nM). nih.gov In another study, curcumin-based pyrazoline derivatives were synthesized, with one compound (compound 7) emerging as a potent and selective inhibitor of human MAO-A (hMAO-A) with a Ki of 0.06 µM. nih.gov
Table 3: MAO-A Inhibition by Pyrazoline Derivatives
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and inhibitors of its tyrosine kinase (TK) domain are used to treat various cancers. The pyrazole scaffold has been incorporated into the design of new EGFR inhibitors.
Researchers have designed and synthesized new 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR-TK inhibitors. nih.govnih.govrsc.org In one study, compound 12b was identified as the most promising, showing potent inhibitory activity against wild-type EGFR (EGFRWT) with an IC50 value of 0.016 µM and also notable activity against the mutant EGFRT790M with an IC50 of 0.236 µM. nih.gov Another study on pyrazolo[3,4-d]pyrimidines found that compounds 15 and 16 exhibited excellent broad-spectrum cytotoxic activity, and the enzymatic assay revealed significant EGFR tyrosine kinase inhibition with IC50 values of 0.135 µM and 0.034 µM, respectively. rsc.org These studies demonstrate that the pyrazole ring system can effectively occupy the adenine (B156593) binding region of the ATP-binding site of EGFR. nih.gov
Table 4: EGFR Kinase Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
Anti-inflammatory and Analgesic Research
The pyrazole nucleus is a well-established pharmacophore in many anti-inflammatory and analgesic drugs. Research continues to explore new derivatives for improved efficacy and safety. The anti-inflammatory activity of these compounds is often linked to their inhibition of enzymes like COX. nih.gov
Studies on pyrazolone (B3327878) derivatives, a related class of compounds, have demonstrated significant anti-inflammatory and analgesic activities. nih.gov In one such study, a derivative designated PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one) showed prominent analgesic effects and was also the most active in a carrageenan-induced paw edema model, showing 51.02% inhibition at 4 hours, which was comparable to the standard drug indomethacin (B1671933) (54.08% inhibition). nih.gov Similarly, in an adjuvant-induced arthritis model, PYZ2 showed 47.41% inhibition, comparable to aspirin (B1665792) (49.57% inhibition). nih.gov
The synthesis of pyrazole and pyrazoline derivatives from chalcones has also yielded compounds with notable anti-inflammatory and analgesic properties. nih.gov Compounds 2d and 2e from one study were the most potent in inhibiting carrageenan-induced paw edema and nociception. nih.gov Furthermore, the pyrazole isostere of the known COX-2 inhibitor valdecoxib, 4-(5-methyl-3-phenyl-1H-pyrazole-4-yl)-benzenesulfonamide, was synthesized and showed slight anti-inflammatory and analgesic activities. researchgate.net The combination of pyrazole derivatives with 1,2,4-triazol-3-thiol has also been shown to create compounds with antinociceptive activity in animal models. zsmu.edu.ua
Antimicrobial, Antibacterial, and Antifungal Activity Research
The pyrazole nucleus is a foundational structure in the development of new antimicrobial agents. Derivatives of this compound have been the subject of extensive research for their potential to combat various microbial infections. The versatility of the pyrazole ring allows for the synthesis of a wide array of derivatives with significant activity against bacteria and fungi.
Research has demonstrated that certain pyrazole derivatives exhibit potent antibacterial and antifungal properties. For instance, a series of novel pyrazolyl 1,3,4-thiadiazines and their precursors, hydrazones, were synthesized and evaluated for their antimicrobial activities. The hydrazone derivatives, in particular, showed remarkable antibacterial and antifungal efficacy. One specific compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed exceptionally high antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values that were lower than the standard drugs chloramphenicol (B1208) and clotrimazole.
The antimicrobial potential of pyrazole derivatives is often enhanced by incorporating other heterocyclic moieties. For example, pyrazole derivatives containing an imidazothiadiazole moiety have been synthesized and shown to possess high selective inhibitory activity against multi-drug resistant strains. Two compounds from this series, 21c and 23h, exhibited strong antibacterial activity, being four times more potent than the control drug gatifloxacin.
Furthermore, the introduction of a trifluoromethyl group to the pyrazole ring has been shown to significantly impact antifungal activity. In a study of pyrazole carboxamides and isoxazolol pyrazole carboxylates, the isoxazolol pyrazole carboxylate 7ai demonstrated potent antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol.
The following table summarizes the antimicrobial activity of selected pyrazole derivatives:
Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives| Compound/Derivative | Target Organism(s) | Key Findings |
|---|---|---|
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria and Fungi | MIC values lower than chloramphenicol and clotrimazole. |
| Imidazothiadiazole-pyrazole derivative 21c | Multi-drug resistant bacteria | MIC = 0.25 µg/mL, four-fold more active than gatifloxacin. |
| Imidazothiadiazole-pyrazole derivative 23h | Multi-drug resistant bacteria | MIC = 0.25 µg/mL, four-fold more active than gatifloxacin; no cytotoxicity to human LO2 cells. |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC50 = 0.37 μg/mL, more potent than carbendazol. |
| Pyrazole-thiazole carboxamides | Rhizoctonia cerealis | Excellent in vitro activity, superior to thifluzamide. |
Antiviral and Anticancer Research
The structural motif of pyrazole is a key component in the design of novel therapeutic agents for viral diseases and cancer. Several pyrazole-containing compounds have undergone extensive investigation, with some receiving approval for clinical use, highlighting the pharmacological importance of this heterocyclic ring.
In the realm of anticancer research, pyrazole derivatives have been shown to target various critical pathways involved in cancer cell proliferation and survival. These compounds can exert their effects by inhibiting key enzymes such as EGFR, VEGFR-2, CDKs, BTK, and BRAF V600E. For instance, a series of 1,3,4-trisubstituted pyrazole derivatives demonstrated potent cytotoxic activity against HCT116, UO31, and HepG2 cancer cell lines, with one compound showing superior potency to the standard drug sorafenib.
Another study reported on polysubstituted pyrazole derivatives with significant antitumor activity against HepG2 hepatocellular carcinoma cells. One derivative, compound 59, exhibited a higher anticancer activity (IC50 = 2 µM) than the standard drug cisplatin (B142131) (IC50 = 5.5 µM) and was found to bind to the minor groove of DNA.
The following table presents a selection of pyrazole derivatives and their reported anticancer activities:
Table 2: Anticancer Activity of Selected Pyrazole Derivatives| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Key Findings |
|---|---|---|
| 1,3,4-trisubstituted pyrazole derivative 28 | HCT116, UO31, HepG2 | Superior potency compared to sorafenib. |
| Polysubstituted pyrazole derivative 59 | HepG2 | IC50 = 2 µM, binds to the minor groove of DNA. |
| Pyrazole-linked benzothiazole-β-naphthol derivatives 60, 61, 62 | A549, HeLa, MCF7 | IC50 values of 4.63–5.54 µM; topoisomerase I inhibitors. |
| Pyrazole carbaldehyde derivative 43 | MCF7 breast cancer cells | Potent PI3 kinase inhibitor with an IC50 of 0.25 μM. |
| 3,4-diaryl pyrazole derivative 6 | Various cancer cell lines | IC50 of 0.06–0.25 nM; tubulin polymerization inhibitor. |
Biochemical Research Tools and Assays
Derivatives of this compound have found utility as versatile tools in biochemical research and assays. The pyrazole scaffold can be readily modified to create probes and inhibitors for studying various biological processes.
For example, pyrazole derivatives have been employed in the development of assays to screen for enzyme inhibitors. Their ability to interact with the active sites of enzymes makes them valuable for identifying and characterizing new drug targets. The synthesis of pyrazole derivatives of medically relevant phenolic acids has led to the discovery of potent antioxidants and lipoxygenase (LOX) inhibitors. Molecular docking studies have further elucidated their binding modes, revealing that these pyrazole derivatives can act as inhibitors by blocking the access of substrates to the enzyme's active site.
Research into Neurotropic Activities
The investigation of pyrazole derivatives has extended into the field of neuroscience, with studies exploring their potential neurotropic activities. The pyrazole structure is present in molecules that exhibit a range of effects on the central nervous system. While specific research on the neurotropic activities of this compound is not extensively documented, the broader class of pyrazole derivatives has shown promise in this area.
Agrochemical Research and Development
Herbicide, Fungicide, and Insecticide Research Potential
The pyrazole ring is a prominent feature in many commercially successful agrochemicals, underscoring its importance in the development of new herbicides, fungicides, and insecticides.
Herbicidal Activity: Pyrazole derivatives have been designed and synthesized as potent herbicides that target key enzymes in plant metabolic pathways. A notable target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme for plant growth. Several series of pyrazole benzophenone (B1666685) derivatives have been shown to exhibit significant herbicidal activity, with some compounds being more potent than the commercial herbicide pyrazoxyfen (B166693) against certain weed species like barnyard grass. Furthermore, some of these novel pyrazole derivatives have demonstrated improved crop safety for maize.
Fungicidal Activity: The antifungal properties of pyrazole derivatives are well-established, with many compounds showing efficacy against a broad spectrum of plant pathogenic fungi. Pyrazole carboxamides, in particular, are a significant class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). Research has led to the development of novel pyrazole-4-carboxamides with excellent in vitro activity against fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. Some of these compounds have demonstrated superior efficacy compared to existing commercial fungicides.
Insecticidal Activity: Pyrazole-based compounds are widely used as insecticides, with a number of commercial products containing this heterocyclic core. Research in this area focuses on synthesizing novel pyrazole amides and other derivatives with enhanced insecticidal activity against a range of pests. For example, a series of pyrazole amide derivatives containing hydrazone substructures exhibited notable control of Plutella xylostella, Helicoverpa armigera, and other insect pests. The insecticidal activity of these compounds can be modulated by substitutions on the pyrazole ring and other parts of the molecule.
The following table highlights the agrochemical potential of various pyrazole derivatives:
Table 3: Agrochemical Potential of Selected Pyrazole Derivatives| Compound/Derivative Class | Application | Target/Key Findings |
|---|---|---|
| Pyrazole benzophenones (5n, 5o) | Herbicide | More potent than pyrazoxyfen against barnyard grass; 5o is safer for maize. |
| Pyrazole derivatives (Z5, Z15, Z20, Z21) | Herbicide | Excellent post-emergence activity with high crop safety for maize, cotton, and wheat. |
| Isoxazolol pyrazole carboxylate (7ai) | Fungicide | Strong activity against R. solani, better than carbendazol. |
| Pyrazole-4-carboxamides (7d, 12b) | Fungicide | Outstanding activity against R. solani, superior to boscalid (B143098) and fluxapyroxad. |
| Pyrazole amides with hydrazone | Insecticide | Broad-spectrum activity against various insect species including P. xylostella and H. armigera. |
| Pyrazole-5-carboxamides (Ij, Il, IIe) | Insecticide | High stomach activity against cotton bollworm. |
Materials Science Applications
The unique chemical and physical properties of the pyrazole ring have led to its exploration in the field of materials science. While specific applications of this compound in this domain are not widely reported, the broader family of pyrazole derivatives has shown potential for use in the development of novel materials.
For instance, the UV-active nature of many pyrazole derivatives makes them suitable for use as dye molecules. Pyrazole-based compounds have been investigated for their dyeing properties and have shown potential in creating dyes with high exhaustion and fixation values, good color yield, and fastness properties. Additionally, pyrazole derivatives have been incorporated into polymers, suggesting their utility in modifying the properties of these materials.
Research on Fluorescent Probes and Sensors
Derivatives of this compound are increasingly utilized in the design of fluorescent probes and sensors for the detection of various analytes, particularly metal ions. The pyrazole moiety can act as a recognition site, and upon binding with a target ion, the electronic properties of the molecule are altered, leading to a change in its fluorescence emission.
Recent studies have demonstrated the development of pyrazole-based "turn-on" fluorescent sensors. For instance, a series of simple pyrazoline and pyrazole-based sensors have been synthesized, which exhibit selective fluorescence enhancement in the presence of specific metal ions. One such pyrazole derivative displayed a significant, approximately 20-fold increase in fluorescence emission at 480 nm upon binding with Zn²⁺ ions, and another derivative showed a 30-fold increase at 465 nm in the presence of Fe³⁺, with a low limit of detection of 0.025 μM. nih.govrsc.orgnih.gov These sensors are designed so that the pyrazole unit acts as a chelator, and the binding event modulates a photoinduced electron transfer (PET) process, which is responsible for the "turn-on" fluorescence response. nih.gov
Furthermore, the versatility of the pyrazole scaffold allows for the fine-tuning of sensor properties. By modifying the substituents on the pyrazole ring, researchers can tailor the sensor's selectivity for different metal ions. For example, pyrazoline derivatives have been adapted for sensing mercury (Hg²⁺) by incorporating appropriate functional groups that facilitate selective binding. nih.gov The development of these sensors is crucial for monitoring heavy metal pollutants in environmental samples and for biological imaging applications. nih.gov
Table 1: Performance of Pyrazole-Based Fluorescent Sensors
| Sensor Type | Target Analyte | Fluorescence Change | Limit of Detection (LoD) | Reference |
|---|---|---|---|---|
| Pyrazole Derivative | Zn²⁺ | ~20-fold increase at 480 nm | Not specified | nih.govrsc.org |
| Pyrazole Derivative | Fe³⁺ | 30-fold increase at 465 nm | 0.025 μM | nih.govrsc.orgnih.gov |
| Pyrazoline Derivative | Hg²⁺ | Fluorescence quenching | 7.6 nM | nih.gov |
Studies in Polymer Synthesis and Conjugation
The bifunctional nature of this compound, possessing both a reactive pyrazole ring and a carboxylic acid group, makes it a valuable monomer and building block in polymer chemistry. The carboxylic acid can be readily used for esterification or amidation reactions to form polymer chains, while the pyrazole unit can be involved in coordination with metal ions to create coordination polymers or can be functionalized to introduce specific properties.
Research has shown the synthesis of coordination polymers using pyrazole carboxylic acid ligands. For example, novel coordination polymers have been constructed using 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid and various 3d transition metal ions. nih.gov The resulting polymers exhibit diverse structures and properties, including photocatalytic activity. In one instance, a pyrazole-based microporous organic polymer (MOP-PZ) was synthesized through the Scholl coupling of 3,5-diphenyl-1H-pyrazole. This polymer demonstrated high performance in CO₂ capture. eurekaselect.com
Furthermore, pyrazole derivatives can be conjugated to other molecules to create functional materials. For instance, pyrazole-fused curcumin (B1669340) analogues have been synthesized and studied for their potential as anticancer agents, with some showing inhibitory activities on microtubule polymerization. rawdatalibrary.net This highlights the potential of using these compounds in the development of new biomaterials and therapeutic agents.
Energetic Materials Research and Thermal Stability Studies
The high nitrogen content and the stability of the pyrazole ring make its derivatives attractive candidates for the development of energetic materials. These materials are sought after for applications in propulsion and explosives, where high thermal stability and low sensitivity are crucial.
Several studies have focused on synthesizing and characterizing nitrated-pyrazole-based energetic compounds. These compounds often exhibit high heats of formation, high density, and good detonation performance. nih.gov For example, energetic materials based on pyrazole-oxadiazole and pyrazole-triazole backbones have been synthesized and shown to have high thermal stability, with decomposition temperatures ranging from 238 to 397 °C, which is significantly higher than that of benchmark energetic materials like RDX (210 °C) and HMX (279 °C). nih.gov These compounds also demonstrate low sensitivity to impact and friction. nih.gov
The thermal stability of these materials is often attributed to the robust pyrazole ring and the extensive hydrogen bonding networks that can form in the solid state. Research into dinitropyrazole-based energetic materials has also shown that they can have detonation velocities and pressures comparable to or exceeding those of traditional energetic materials, making them promising candidates for advanced applications. rsc.org
Table 2: Properties of Pyrazole-Based Energetic Materials
| Compound Type | Decomposition Temp. (Td) | Detonation Velocity (D) | Detonation Pressure (P) | Reference |
|---|---|---|---|---|
| Pyrazole-Oxadiazole/Triazole Derivatives | 238 - 397 °C | 7689 - 9139 m/s | 23.3 - 31.5 GPa | nih.gov |
| 3,6-Dinitropyrazolo[4,3-c]pyrazole Derivatives | High thermal stability | 7948 - 9005 m/s | 22.5 - 35.4 GPa | rsc.org |
Catalysis in Organic Synthesis
The nitrogen atoms in the pyrazole ring of this compound and its derivatives can act as excellent coordinating sites for metal ions, making them valuable ligands in catalysis. The combination of the pyrazole ring and the carboxylic acid group allows for the formation of stable metal complexes with tailored catalytic activities.
Protic pyrazole ligands have been shown to be versatile in homogeneous catalysis due to their proton-responsive nature. jetir.org For instance, 3-(diphenylphosphino)propanoic acid has been demonstrated as an efficient ligand for the copper-catalyzed N-arylation of imidazoles and 1H-pyrazoles. researchgate.net In these reactions, the ligand facilitates the carbon-nitrogen bond formation, which is a crucial step in the synthesis of many pharmaceuticals and materials.
Moreover, metal complexes derived from pyrazole carboxylic acids have been investigated for their electrocatalytic properties. A cobalt complex with 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to act as a bifunctional catalyst, exhibiting excellent activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR), which are key processes in energy conversion and storage technologies. acs.org
Supramolecular Chemistry and Self-Assembly Research
The ability of this compound and its derivatives to form hydrogen bonds through both the pyrazole N-H and the carboxylic acid group makes them ideal candidates for research in supramolecular chemistry and self-assembly. These non-covalent interactions can drive the spontaneous organization of molecules into well-defined, higher-order structures.
Research has shown that pyrazole carboxylic acids can form crystalline hosts through extensive hydrogen bonding networks. The crystal structures of compounds like 4-nitropyrazole-3,5-dicarboxylic acid are dominated by strong O-H···O and N-H···O hydrogen bonds, which dictate the packing of the molecules in the solid state. mdpi.comacs.org
Furthermore, the self-assembly of pyrazole-based coordination compounds has been explored. Supramolecular assemblies of cobalt(II) and nickel(II) complexes with pyrazole-based ligands are stabilized by a combination of hydrogen bonding, π-π stacking, and anion-π interactions. rawdatalibrary.net These studies provide insights into how to control the structure and properties of materials at the molecular level, which is essential for the development of functional materials such as liquid crystals and porous frameworks.
Environmental Chemistry Research
The unique properties of this compound and its derivatives are also being harnessed for applications in environmental chemistry. Research in this area focuses on developing materials and methods for pollution detection, remediation, and the promotion of green chemical processes.
Pyrazole derivatives have been developed as chemosensors for the detection of environmental pollutants. nih.gov For instance, pyrazole-based fluorescent sensors have shown high selectivity and sensitivity for toxic heavy metal ions such as mercury(II), nickel(II), and aluminum(III) in aqueous solutions. nih.govrsc.org Some of these sensors have been functionalized onto silica-coated iron oxide nanoparticles, enabling both the detection and removal of heavy metals from contaminated water. nih.gov Additionally, pyrazole-based sensors are being investigated for the detection of iron in drinking water, with limits of detection below the maximum levels set by environmental agencies. rsc.org
In the area of environmental remediation, pyrazole-containing materials are being explored for carbon capture and utilization. Simple pyrazoles have been found to be efficient organocatalysts for the carboxylation of alkynes with CO₂, a process that converts a greenhouse gas into valuable propiolic acids. rsc.org Furthermore, a pyrazole–benzothiadiazole–pyrazole photosensitizer has been incorporated into metal-organic frameworks for the photocatalytic aerobic oxidation of organic pollutants under visible light. mdpi.com The development of environmentally friendly synthesis methods for pyrazole derivatives, often using water as a solvent and avoiding hazardous reagents, also contributes to the greening of chemical manufacturing processes. nih.govresearchgate.net
Studies on Biodegradation and Environmental Fate
While specific research on the biodegradation and environmental fate of this compound is not extensively documented in publicly available literature, the environmental behavior of pyrazole derivatives, particularly those used as herbicides and pharmaceuticals, has been a subject of scientific investigation. The degradation of such compounds in the environment is a critical factor in determining their persistence and potential ecological impact. ucanr.edunih.gov
The pyrazole ring, a five-membered heterocyclic structure with two adjacent nitrogen atoms, is a common scaffold in many biologically active compounds. nih.gov The environmental persistence of these molecules is influenced by their chemical structure, the functional groups attached to the pyrazole core, and environmental conditions such as soil type, temperature, and microbial activity. ucanr.edu
Microbial degradation is a primary mechanism for the breakdown of organic compounds in the environment. nih.gov It is anticipated that this compound would be susceptible to microbial action. Potential biodegradation pathways could involve the cleavage of the pyrazole ring or the transformation of the propanoic acid side chain. The degradation of other pyrazole-containing herbicides often involves hydroxylation, demethylation, and ring cleavage, ultimately leading to the formation of simpler, less harmful substances. ucanr.edu The propanoic acid moiety could undergo beta-oxidation, a common metabolic pathway for fatty acids, which would shorten the carbon chain.
Development of Analytical Standards for Environmental Monitoring
The development and use of analytical standards are fundamental for the accurate and reliable monitoring of chemical compounds in the environment. For a compound like this compound, which may enter the environment through various routes, having robust analytical methods is crucial for assessing its presence and concentration in different environmental matrices such as water and soil.
Analytical standards are highly pure substances used as a reference in analytical chemistry. They are essential for the calibration of analytical instruments and for the validation of analytical methods. The synthesis of this compound and its derivatives is a well-established process in organic chemistry, which is the first step toward producing a candidate for an analytical standard. mdpi.com
For environmental monitoring, analytical techniques such as high-performance liquid chromatography (HPLC) are often employed for the detection of pyrazole-based compounds. researchgate.netoup.com The development of an analytical method for this compound would involve optimizing parameters such as the mobile phase composition, the type of chromatographic column, and the detector settings to achieve the desired sensitivity and selectivity.
To enhance the accuracy of quantification, especially in complex environmental samples, isotopically labeled internal standards are often used. The synthesis of an isotopically labeled version of this compound, for example, with deuterium (B1214612) or carbon-13, would be a key step in developing a highly reliable analytical method. While the synthesis of labeled pyrazoles has been described in the scientific literature, the specific application to this compound for environmental monitoring would require dedicated research and development. mdpi.com
The availability of certified reference materials and analytical standards from commercial suppliers is also a critical component of ensuring the quality and comparability of environmental monitoring data. chemscene.com These standards undergo rigorous testing to confirm their purity and identity, providing a reliable benchmark for laboratories conducting environmental analyses.
Future Research Directions and Emerging Paradigms for 3 1h Pyrazol 4 Yl Propanoic Acid
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Machine learning models, such as quantitative structure-property relationship (QSPR) models, can be developed to predict the physicochemical and biological properties of new derivatives. researchgate.net For instance, algorithms like random forest and artificial neural networks have been successfully used to predict the crystalline density of pyrazole-based energetic materials, a strategy that could be adapted to predict the bioactivity or other desired properties of 3-(1H-Pyrazol-4-yl)propanoic acid analogs. researchgate.net By analyzing vast datasets of known compounds, these models can identify key molecular descriptors that influence a compound's function. researchgate.net
Furthermore, generative AI models can design novel molecules from the ground up, ensuring they are synthetically accessible. youtube.com These models can simultaneously propose a molecular structure and a viable reaction pathway starting from commercially available materials. asiaresearchnews.com This integrated approach could accelerate the discovery of new drug-like molecules or specialized agrochemicals derived from the this compound core. youtube.comasiaresearchnews.com An interpretable machine learning algorithm could also visualize how specific molecular substructures influence predicted reaction yields, providing a powerful tool for the rational design of molecules. nih.gov
Development of Novel and Sustainable Synthetic Methodologies
Future research will increasingly focus on the development of green and sustainable methods for synthesizing this compound and its derivatives. nih.gov The principles of green chemistry, such as avoiding hazardous reagents, using eco-friendly solvents, employing renewable energy sources like microwaves, and utilizing recyclable catalysts, are central to this effort. nih.govnih.gov
Key strategies for the sustainable synthesis of pyrazoles that can be applied to this compound include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for pyrazole (B372694) synthesis under solvent-free conditions. nih.gov
Catalyst-Free Reactions: Developing condensation reactions that proceed without a catalyst minimizes waste and simplifies the purification process. mdpi.com
Use of Green Catalysts and Solvents: Employing environmentally benign catalysts, like ammonium (B1175870) chloride, and renewable solvents, such as ethanol, reduces the environmental impact of the synthesis. jetir.org
Multicomponent Reactions: One-pot multicomponent reactions are highly efficient as they combine several steps into a single operation, increasing atom economy and reducing waste. ias.ac.in
The foundational Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remains a primary method. mdpi.comjetir.org Modern adaptations focus on making this and other synthetic routes, such as 1,3-dipolar cycloadditions, more environmentally friendly. nih.gov
Exploration of Multi-target and Polypharmacological Approaches in Pyrazole Chemistry
The traditional "one molecule, one target" approach in drug discovery is being challenged by the concept of polypharmacology, where a single compound is designed to interact with multiple biological targets. nih.gov This strategy is particularly relevant for complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov Pyrazole derivatives are well-suited for this approach due to their diverse biological activities. rsc.orgmdpi.com
Future research on this compound could focus on designing derivatives that act as multi-target agents. For example, by modifying the substituents on the pyrazole ring, it may be possible to create compounds that simultaneously inhibit key enzymes in inflammatory and cancer pathways. nih.gov Research has already shown that certain pyrazole and imidazo-pyrazole derivatives can interfere with multiple kinases like ERK1/2, AKT, and p38MAPK. nih.gov The introduction of specific functional groups, such as amide moieties, has been shown to be crucial for achieving these multi-target biological properties. nih.gov This approach could lead to more effective therapeutics with a reduced likelihood of drug resistance. nih.gov
Advanced In Vitro and In Vivo Models for Bioactivity Profiling
To accurately assess the biological activity of new this compound derivatives, future research must employ advanced and more physiologically relevant screening models. While traditional in vitro assays and standard animal models remain important, the field is moving towards more sophisticated systems.
For in vitro studies, the use of three-dimensional (3D) cell cultures, organoids, and lab-on-a-chip technologies can provide a more accurate representation of human tissues and their responses compared to conventional 2D cell cultures. These models can be used to evaluate the efficacy and potential toxicity of new compounds in a more realistic biological context. For instance, the anti-inflammatory activity of pyrazole analogs has been evaluated in vivo using the carrageenan-induced rat paw edema model, which allows for the assessment of a compound's ability to reduce inflammation. nih.gov Similarly, the antifungal efficacy of novel pyrazole derivatives has been tested in vivo using mouse models of Candida albicans infection, demonstrating their potential to protect against fungal pathogens at specific doses. mdpi.com
Future bioactivity profiling could involve:
High-Content Screening (HCS): Using automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a detailed profile of a compound's effects.
Human-on-a-Chip Models: Microfluidic devices that mimic the function of human organs and their interactions, allowing for the study of a compound's systemic effects.
Zebrafish and Other Model Organisms: Using small, transparent model organisms like zebrafish for rapid in vivo screening of toxicity and efficacy.
These advanced models will provide a more comprehensive understanding of the bioactivity of this compound derivatives and facilitate their translation into clinical or agricultural applications.
Potential in Personalized Medicine and Precision Agrochemicals
The structural versatility of this compound makes it a promising candidate for the development of highly targeted therapies and agrochemicals, aligning with the principles of personalized medicine and precision agriculture.
In personalized medicine, treatments are tailored to the individual characteristics of each patient, including their genetic makeup and specific disease biomarkers. If derivatives of this compound are found to be effective against diseases with known biomarkers, they could be developed as targeted therapies for specific patient populations. For example, a pyrazole-based anti-inflammatory drug could be prescribed to patients with a particular genetic predisposition to an inflammatory disorder.
In agriculture, there is a growing need for precision agrochemicals that are effective against specific pests or weeds while having minimal impact on non-target organisms and the environment. Pyrazole-containing compounds are already used in agriculture. ias.ac.in By modifying the structure of this compound, it may be possible to develop next-generation herbicides or fungicides with high specificity. AI and machine learning could be employed to design these molecules to target specific proteins or metabolic pathways in the target pest, leading to more effective and environmentally benign crop protection solutions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1H-Pyrazol-4-yl)propanoic acid?
- Methodology : The synthesis typically involves constructing the pyrazole ring followed by introducing the propanoic acid moiety. For example, 1,3-dimethyl-1H-pyrazole can react with amino acid precursors (e.g., β-alanine derivatives) under controlled pH and temperature (60–80°C). Acidic or basic conditions are critical for regioselectivity .
- Key Steps :
- Pyrazole ring formation via cyclocondensation of hydrazines with diketones.
- Alkylation or nucleophilic substitution to attach the propanoic acid chain.
- Characterization : Confirm structure via -NMR (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) and FT-IR (C=O stretch at ~1700 cm) .
Q. How is this compound characterized for purity and structural integrity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to verify substituent positions.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 181 for CHNO).
- Elemental Analysis : Validate empirical formula (e.g., C: 53.7%, H: 4.8%, N: 18.7%) .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1%) .
Q. What initial biological assays are suitable for evaluating this compound?
- Screening Protocols :
- Enzyme Inhibition : Test against kinases or cyclooxygenases via spectrophotometric assays (IC determination).
- Antimicrobial Activity : Use microdilution assays (MIC values) against E. coli or S. aureus .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Variables to Optimize :
- Temperature : Higher yields (75–85%) achieved at 80°C vs. room temperature (30–40%) .
- Catalysts : Use Lewis acids (e.g., ZnCl) to accelerate cyclization steps .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Case Study : Ethyl diazoacetate coupling under reflux (xylene, 120°C, 24 hr) increased yields by 20% .
Q. How should researchers resolve contradictory spectral data when characterizing derivatives?
- Strategies :
- 2D-NMR (HSQC/HMBC) : Resolve overlapping signals (e.g., distinguish pyrazole C4-H from propanoic acid protons) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., Z/E isomerism in thiazolidinone derivatives) .
- Example : Discrepancies in -NMR integration for methyl groups (δ 2.1–2.5 ppm) were resolved via DEPT-135 experiments .
Q. What strategies are effective for designing this compound-based biochemical probes?
- Functionalization :
- Fluorescent Tags : Conjugate with dansyl chloride or FITC via carboxylic acid activation (EDC/NHS coupling) .
- Biotinylation : Introduce biotin-avidin systems for pull-down assays .
- Case Study : A thiazolidinone derivative (13l) showed enhanced fluorescence quantum yield (Φ = 0.62) for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
